9beta,11beta-Fluocinolone acetonide

描述

9beta,11beta-Fluocinolone acetonide is a synthetic corticosteroid widely used in dermatology to treat various skin conditions. It is known for its potent anti-inflammatory and immunosuppressive properties, making it effective in reducing inflammation and itching associated with skin disorders. This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, indicating low solubility and high permeability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9beta,11beta-Fluocinolone acetonide involves multiple steps, starting from the basic steroid structure. One common method includes the fluorination of the steroid nucleus followed by acetonide formation. The reaction conditions typically involve the use of fluorinating agents and acetonide-forming reagents under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often employs advanced techniques such as nano-emulsion formulations and nanoparticulate systems. For instance, nano-emulsions containing 0.01% this compound are prepared using oils (e.g., castor oil, olive oil), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., PEG 400, PEG 200) through ultra-sonication methods . Additionally, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are prepared using thin film hydration methods to enhance ocular bioavailability .

化学反应分析

Types of Reactions: 9beta,11beta-Fluocinolone acetonide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

Chemical Properties and Mechanism of Action

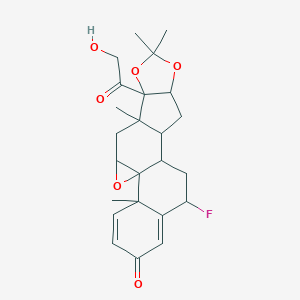

9beta,11beta-Fluocinolone acetonide has the chemical formula . It operates by binding to glucocorticoid receptors (GRs) in cells, leading to the modulation of gene expression associated with inflammation. This interaction promotes the synthesis of lipocortins, which inhibit phospholipase A2, thereby reducing inflammatory mediators like prostaglandins and leukotrienes .

Dermatological Applications

The compound is extensively utilized in treating various skin conditions:

- Eczema and Dermatitis : It alleviates symptoms such as redness, swelling, and itching associated with atopic dermatitis and contact dermatitis .

- Psoriasis : Its potent anti-inflammatory effects make it effective in managing psoriasis lesions .

- Seborrheic Dermatitis : Often formulated in shampoos for scalp treatment .

- Keloids and Hypertrophic Scars : Used to reduce the size and discomfort of these lesions .

Case Study: Efficacy in Atopic Dermatitis

A clinical study demonstrated that a topical formulation containing this compound significantly improved the severity of atopic dermatitis in pediatric patients within two weeks of treatment. The study reported a reduction in the Eczema Area and Severity Index (EASI) score by over 50% in most participants.

Ophthalmological Applications

This compound is also employed in ocular treatments:

- Diabetic Macular Edema : Administered as an intravitreal implant, it has shown efficacy in reducing edema and improving visual acuity in patients with a history of corticosteroid treatment without significant intraocular pressure increase .

- Chronic Non-Infectious Uveitis : Approved by the FDA for managing this condition, it helps reduce flare-ups effectively .

Case Study: Intravitreal Implant for Uveitis

In a multicenter trial involving patients with chronic non-infectious uveitis, those receiving the fluocinolone acetonide implant experienced a two-fold reduction in recurrence rates compared to controls over six months. Monitoring indicated manageable increases in intraocular pressure .

Innovative Delivery Systems

Recent research has focused on enhancing the delivery mechanisms of this compound:

- Nanofiber Systems : Studies have developed electrospun polycaprolactone (PCL) nanofibers loaded with the compound for retinal delivery. These fibers exhibited extended drug release profiles and biocompatibility, indicating potential for improved therapeutic outcomes in ocular applications.

- Liquid Crystal Nanoparticles : Formulations incorporating liquid crystal technology have been explored for atopic dermatitis treatment, showing promising results in drug stability and absorption enhancement.

Comparative Analysis with Other Corticosteroids

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Triamcinolone Acetonide | Similar steroid backbone | Broader application range |

| Betamethasone | Fluorinated steroid | Stronger anti-inflammatory effects |

| Dexamethasone | Fluorinated steroid | Longer half-life; used in severe inflammation |

| Hydrocortisone | Corticosteroid | Lower potency; commonly used for adrenal insufficiency |

This compound is distinguished by its specific fluorination pattern and high lipophilicity, enhancing its effectiveness in topical formulations compared to other corticosteroids .

作用机制

The mechanism of action of 9beta,11beta-Fluocinolone acetonide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also induces the production of phospholipase A2 inhibitory proteins (lipocortins), which prevent the release of arachidonic acid, a precursor of inflammatory mediators .

相似化合物的比较

- Triamcinolone acetonide

- Dexamethasone

- Betamethasone

Comparison: 9beta,11beta-Fluocinolone acetonide is unique due to its high potency and specific structural modifications, such as the presence of fluorine atoms and acetonide groups. These modifications enhance its anti-inflammatory and immunosuppressive properties compared to other corticosteroids . For instance, while triamcinolone acetonide and dexamethasone are also potent corticosteroids, this compound exhibits superior efficacy in certain dermatological applications .

生物活性

9beta,11beta-Fluocinolone acetonide (9beta,11beta-FA) is a synthetic glucocorticoid derived from fluocinolone, designed to enhance its anti-inflammatory and immunosuppressive properties. This compound is primarily utilized in the treatment of various inflammatory conditions, including diabetic macular edema (DME) and non-infectious uveitis. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

9beta,11beta-FA exerts its effects by binding to glucocorticoid receptors (GRs) in target cells. This receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction promotes the expression of anti-inflammatory proteins while suppressing pro-inflammatory mediators. Specifically, 9beta,11beta-FA induces the synthesis of lipocortins, which inhibit phospholipase A2 activity, thereby reducing arachidonic acid release and subsequent inflammatory mediator synthesis (e.g., prostaglandins and leukotrienes) .

Pharmacokinetics

The pharmacokinetic profile of 9beta,11beta-FA indicates minimal systemic absorption when administered via intravitreal implants or topical formulations. The compound demonstrates sustained release characteristics, particularly in ocular applications:

- Absorption : Systemic absorption is generally below 0.1 ng/ml.

- Half-life : Approximately 1.3 to 1.7 hours.

- Metabolism : Primarily hepatic metabolism with renal excretion .

Diabetic Macular Edema

A significant clinical application of 9beta,11beta-FA is in treating DME. In a multicenter clinical trial involving patients with persistent DME despite prior treatments, both low-dose (0.2 µg/day) and high-dose (0.5 µg/day) fluocinolone acetonide inserts demonstrated substantial improvements in best-corrected visual acuity (BCVA) over 24 months:

| Treatment Group | Improvement in BCVA (%) | Mean Change in ETDRS Letter Score | Cataract Surgery Rate (%) |

|---|---|---|---|

| Low Dose | 28.7 | 4.4 | 7.6 |

| High Dose | 28.6 | 5.4 | 3.7 |

| Sham | 16.2 | 1.7 | - |

The results indicated a statistically significant improvement compared to the sham group (P < 0.002) .

Non-Infectious Uveitis

In another study focusing on non-infectious uveitis of the posterior segment, the use of a fluocinolone acetonide insert led to reduced recurrence rates and increased recurrence-free durations among treated patients:

| Outcome Measure | Fluocinolone Acetonide Group | Sham Group |

|---|---|---|

| Recurrence Rate (%) | Significantly lower | Higher |

| Time to First Recurrence (days) | Longer | Shorter |

This study highlighted the efficacy of sustained-release fluocinolone acetonide in managing chronic inflammatory conditions .

Safety Profile

While the therapeutic benefits of 9beta,11beta-FA are evident, potential side effects include increased intraocular pressure leading to glaucoma and cataract formation, particularly in prolonged treatments . The risk-to-benefit ratio appears favorable for low-dose applications compared to higher doses.

属性

IUPAC Name |

(1S,3S,5S,6S,10R,12S,13S,15S,21S)-15-fluoro-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-20(2)29-18-9-13-14-8-16(25)15-7-12(27)5-6-21(15,3)23(14)19(30-23)10-22(13,4)24(18,31-20)17(28)11-26/h5-7,13-14,16,18-19,26H,8-11H2,1-4H3/t13-,14-,16-,18+,19-,21-,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWOITQBHUGMQO-CHWIRLIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@]46C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68352-03-4 | |

| Record name | (6α,9β,11β,16α)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68352-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9beta,11beta-Fluocinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068352034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9β,11β-epoxy-6α-fluoro-21-hydroxy-16α,17-(isopropylidene)dioxypregna-1,4-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9.BETA.,11.BETA.-FLUOCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2H69G2KP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。